molecular formula C11H18Cl2N2S B2579263 2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride CAS No. 2378503-80-9

2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride

Cat. No.: B2579263
CAS No.: 2378503-80-9
M. Wt: 281.24
InChI Key: GDONXMOAFYRWME-UHFFFAOYSA-N
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Description

“2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride” is a chemical compound with the CAS Number: 2378503-80-9 . The IUPAC name of this compound is 2-cyclobutyl-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine dihydrochloride . The molecular weight of this compound is 281.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2S.2ClH/c12-8-5-2-6-9-10(8)13-11(14-9)7-3-1-4-7;;/h7-8H,1-6,12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can include its physical state, solubility, melting point, boiling point, and reactivity. Unfortunately, these specific details for “this compound” are not available in the current resources .

Scientific Research Applications

Synthesis and Antitumor Properties

Researchers have synthesized novel 2-(4-aminophenyl)benzothiazoles with selective antitumor properties. These compounds induce cytochrome P450 (CYP) 1A1, leading to their biotransformation into active metabolites. Modifications to improve solubility and bioavailability through amino acid prodrugs have shown promising in vitro and in vivo efficacy against sensitive carcinoma cell lines and xenograft tumors, suggesting potential for clinical evaluation (Bradshaw et al., 2002).

Antimicrobial and Cytotoxic Activity

A series of novel azetidine-2-one derivatives of 1H-benzimidazole, prepared via cycloaddition reactions, exhibited significant antibacterial and cytotoxic activities. These findings highlight the potential of benzothiazole and benzimidazole derivatives as leads for the development of new antimicrobial and anticancer agents (Noolvi et al., 2014).

Synthesis and Characterization of Benzothiazole Derivatives

Another study focused on the synthesis of benzothiazole derivatives through phosphomolybdic acid-promoted Kabachnik–Fields reactions, demonstrating a straightforward method for producing α-aminophosphonates. This efficient synthesis approach may facilitate the development of benzothiazole-based compounds with various applications, including drug discovery (Reddy et al., 2014).

Electrochemical Synthesis of Benzothiazoles

In a recent study, an external oxidant-free electrochemical method was developed for the intramolecular dehydrogenative C–S bond formation, enabling the synthesis of benzothiazoles from aryl isothiocyanates and amines. This green chemistry approach offers a sustainable and efficient pathway to benzothiazole synthesis, which could be applicable in pharmaceutical chemistry (Wang et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S.2ClH/c12-8-5-2-6-9-10(8)13-11(14-9)7-3-1-4-7;;/h7-8H,1-6,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDONXMOAFYRWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=C(S2)CCCC3N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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